molecular formula C11H11NO7 B1627759 Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate CAS No. 83785-14-2

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate

Cat. No.: B1627759
CAS No.: 83785-14-2
M. Wt: 269.21 g/mol
InChI Key: OBBJTLAPMLAEFS-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate is an organic compound with the molecular formula C12H13NO7 It is a derivative of benzoic acid and contains both ester and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures (around 65°C) for an extended period (24 hours). The product is then purified through extraction and recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: Methyl 4-(2-methoxy-2-oxoethoxy)-3-aminobenzoate.

    Substitution: Depending on the nucleophile, products like methyl 4-(2-methoxy-2-oxoethoxy)-3-(substituted)benzoate.

    Hydrolysis: 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: Potential use in the development of new pharmaceuticals due to its structural similarity to biologically active compounds.

    Medicine: Research into its potential as a prodrug, where it can be metabolized into an active drug within the body.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate depends on its specific application. In biological systems, it may act as a prodrug, where it is metabolized into an active form that interacts with specific molecular targets. The nitro group can undergo bioreduction to form an amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes or receptors.

Comparison with Similar Compounds

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 4-hydroxy-3-nitrobenzoate: Lacks the 2-methoxy-2-oxoethoxy group, making it less versatile in chemical reactions.

    Methyl 4-(2-methoxy-2-oxoethoxy)benzoate: Lacks the nitro group, which reduces its potential for bioreduction and subsequent biochemical activity.

    Methyl 3-nitrobenzoate: Lacks both the 2-methoxy-2-oxoethoxy and 4-hydroxy groups, making it less reactive and versatile.

The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-17-10(13)6-19-9-4-3-7(11(14)18-2)5-8(9)12(15)16/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBJTLAPMLAEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589530
Record name Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83785-14-2
Record name Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using methyl 4-hydroxy-3-nitrobenzoate as the phenol and methyl 2-bromoacetate as the alkylating agent in the general procedure for alkylation of substituted-2-nitrophenols gives a light yellow solid: 1H NMR (DMSO-d6, 400 MHz): δ ppm 8.39 (d, J=2.0 Hz, 1H), 8.15 (dd, J=8.8, 2.3 Hz, 1H), 7.44 (d, J=8.8 Hz, 1H), 5.16 (s, 2H), 3.87 (s, 3H), 3.71 (s, 3H). ESI-MS: m/z 270.1 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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